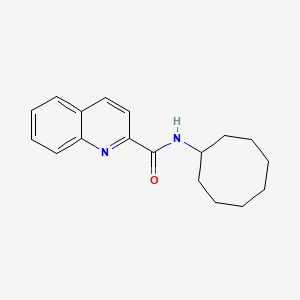

N-cyclooctylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(19-15-9-4-2-1-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20-17/h6-8,11-13,15H,1-5,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPXMIDJUHRYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Cyclooctylquinoline 2 Carboxamide

Established Synthetic Pathways for the Quinoline-2-carboxamide (B1208818) Scaffold

The formation of the quinoline-2-carboxamide structure is a critical step in the synthesis of N-cyclooctylquinoline-2-carboxamide. This is typically achieved through the coupling of a quinoline-2-carboxylic acid derivative with an appropriate amine.

Overview of General Amide Coupling Protocols Employed

Amide bond formation is a cornerstone of organic synthesis, and several reliable methods are utilized to create the quinoline-2-carboxamide scaffold. These protocols involve the activation of a carboxylic acid to facilitate its reaction with an amine.

Commonly used coupling reagents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov This combination enhances the efficiency of the reaction and minimizes side products. nih.gov

Phosphonium and Uronium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are powerful activating agents that promote rapid and high-yielding amide bond formation. researchgate.net

Acid Chlorides: The conversion of the carboxylic acid to a more reactive acid chloride is a classic and effective method. researchgate.net This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netfishersci.co.ukmdpi.com

The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates and desired purity of the product. researchgate.net For instance, the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a widely recognized method. fishersci.co.uk

Preparation and Utilization of Quinoline-2-carbonyl Chloride Precursors

A key intermediate in the synthesis of many quinoline-2-carboxamides is quinoline-2-carbonyl chloride. researchgate.netnih.gov This reactive compound is typically prepared from quinoline-2-carboxylic acid.

The standard procedure involves reacting quinoline-2-carboxylic acid with a chlorinating agent. To prevent unwanted chlorination of the quinoline (B57606) ring itself, milder reagents like oxalyl chloride are often preferred over harsher ones like thionyl chloride. nih.gov The reaction is usually carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene. mdpi.comnih.gov

Once formed, the quinoline-2-carbonyl chloride is immediately reacted with the desired amine, in this case, cyclooctylamine, to yield this compound. nih.gov This condensation reaction is typically performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. nih.govsemanticscholar.org

Optimized Synthesis of this compound

While general methods provide a foundation, optimizing the synthesis of a specific compound like this compound is crucial for maximizing yield and ensuring high purity.

Refinement of Reaction Parameters for Yield and Purity

The synthesis of this compound with a reported yield of 44% has been documented. nih.gov Achieving optimal results often involves fine-tuning various reaction parameters:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. Anhydrous solvents are critical when using moisture-sensitive reagents like acid chlorides.

Temperature: Reactions may be cooled to control exothermicity and minimize side reactions, or heated to drive the reaction to completion.

Stoichiometry: Precise control of the molar ratios of the reactants and reagents is essential for maximizing the conversion of the limiting reagent and simplifying purification.

Purification: Chromatographic techniques are often employed to isolate the final product from any unreacted starting materials or byproducts, ensuring a high degree of purity.

Rational Design and Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound allows for the exploration of structure-activity relationships. nih.gov

Strategies for Structural Modification on the Quinoline Ring System

Modifying the quinoline ring is a key strategy for creating a diverse library of compounds. Various synthetic methods allow for the introduction of different substituents at specific positions on the quinoline nucleus.

Several established named reactions for quinoline synthesis can be adapted to produce substituted quinoline-2-carboxylic acids, which can then be converted to the corresponding carboxamides:

Pfitzinger Reaction: This reaction utilizes an isatin (B1672199) and a carbonyl compound to produce substituted quinoline-4-carboxylic acids. wikipedia.orgfrontiersin.orgrsc.org While this provides substitution at the 4-position, further functionalization could lead to 2,4-disubstituted quinolines.

Doebner-von Miller Reaction: This method involves the reaction of anilines with α,β-unsaturated carbonyl compounds to yield substituted quinolines. iipseries.orgpharmaguideline.com

Combes Quinoline Synthesis: This approach uses anilines and β-diketones to form 2,4-disubstituted quinolines. wikipedia.orgiipseries.orgpharmaguideline.com

Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group to form a quinoline. wikipedia.orgpharmaguideline.com

Systematic Variation of the N-Substituent (e.g., Cyclooctyl Moiety and its Homologs)

The synthesis of N-substituted quinoline-2-carboxamides is typically achieved through the condensation of quinaldic acid (quinoline-2-carboxylic acid) or its activated derivatives with a variety of primary and secondary amines. A common laboratory-scale method involves the conversion of quinaldic acid to quinoline-2-carbonyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine to form the corresponding amide. nih.gov

One study systematically explored the impact of the N-substituent on the biological activity of quinoline-2-carboxamides by synthesizing a series of analogs with varying cycloalkyl groups. nih.gov This research demonstrated the feasibility of incorporating a range of cyclic amines, including cyclohexyl and cycloheptyl moieties. While this particular study did not include the N-cyclooctyl derivative, the described synthetic procedure is directly applicable. The general reaction is illustrated below:

Scheme 1: General Synthesis of N-Cycloalkylquinoline-2-carboxamides

This schematic shows the two-step synthesis of N-cycloalkylquinoline-2-carboxamides, starting from quinaldic acid.

The synthesis begins with the activation of quinaldic acid to form the acid chloride. This intermediate is then reacted with a cycloalkylamine (such as cyclooctylamine) to yield the final N-cycloalkylquinoline-2-carboxamide.

The investigation into N-cycloalkylquinoline-2-carboxamides revealed that the nature of the cycloalkyl group can influence the compound's biological profile. For instance, in a series of compounds tested for antimycobacterial activity, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide exhibited notable activity against Mycobacterium tuberculosis. nih.gov These findings underscore the importance of systematically varying the N-substituent to optimize biological efficacy.

| Compound Name | N-Substituent | Reported Activity |

|---|---|---|

| N-Cyclohexylquinoline-2-carboxamide | Cyclohexyl | Active against M. tuberculosis |

| N-Cycloheptylquinoline-2-carboxamide | Cycloheptyl | Active against M. tuberculosis |

Bioisosteric Replacements within the Carboxamide Linker

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties while retaining its desired biological activity. In the context of this compound, the carboxamide linker is a key structural feature that can be targeted for such modifications. The amide bond, while crucial for the structural integrity of many biologically active molecules, can be susceptible to enzymatic degradation. nih.gov

Several functional groups have been successfully employed as bioisosteres for the amide bond, including:

1,2,3-Triazoles: These heterocycles can mimic the steric and electronic properties of the amide group.

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are common amide bond replacements that can improve metabolic stability. nih.gov

Thioamides: Replacing the carbonyl oxygen with sulfur can alter the electronic properties and hydrogen bonding capacity of the linker. nih.gov

A notable example of bioisosteric replacement in a related series of compounds involved the substitution of a benzanilide (B160483) moiety in quinoline carboxamide derivatives with a more stable biphenyl (B1667301) system. nih.gov This modification aimed to improve the metabolic stability of the compounds by replacing a labile amide bond. While not a direct replacement of the primary carboxamide linker of this compound, this study highlights the successful application of bioisosteric principles within the broader class of quinoline carboxamides.

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, altered polarity |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, can mimic H-bond acceptor properties |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhanced metabolic stability, different vector for substituents |

| Amide (-CONH-) | Thioamide (-CSNH-) | Altered electronic properties, potential for different binding interactions |

Exploration of Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. ijpsjournal.comtandfonline.comjocpr.com The synthesis of quinolines and their derivatives is no exception, with several "green" approaches being explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. tandfonline.comjocpr.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. lew.ronih.govacs.org The synthesis of quinoline derivatives, including N-substituted quinoline-2-carboxamides, can be significantly expedited using microwave technology. For instance, the coupling of a quinoline-2-carboxylic acid derivative with an amine, a key step in the synthesis of the target compound, can be efficiently carried out under microwave irradiation. acs.org

Enzymatic Synthesis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH) and in aqueous media, thereby reducing the need for harsh solvents and reagents. northumbria.ac.uk While the direct enzymatic synthesis of this compound has not been specifically reported, enzymes such as lipases have been shown to be effective in forming amide bonds. The application of monoamine oxidase (MAO) enzymes has also been explored for the synthesis of quinoline derivatives through oxidative aromatization. northumbria.ac.uk

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. These approaches not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes.

Computational Chemistry and Molecular Modeling Approaches for N Cyclooctylquinoline 2 Carboxamide

In Silico Assessment of Molecular Properties for Drug Discovery Research (e.g., Lipinski's Rule of Five)

To evaluate the drug-like properties of N-cyclooctylquinoline-2-carboxamide, its molecular structure was assessed against Lipinski's Rule of Five. This rule is a cornerstone in drug discovery, predicting the likelihood of a compound's oral bioavailability based on key physicochemical properties. The rule states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. nih.govresearchgate.net

This compound (C₁₈H₂₂N₂O) possesses a molecular weight of approximately 282.38 g/mol , which is well within the stipulated limit. The molecule contains one amide hydrogen, making for a single hydrogen bond donor. chemrxiv.orglibretexts.org The count of hydrogen bond acceptors includes the quinoline (B57606) nitrogen and the carbonyl oxygen, totaling two. chemrxiv.orglibretexts.org Both the hydrogen bond donor and acceptor counts are comfortably within the guidelines. rsc.org

However, the lipophilicity, or log P value, presents a potential deviation. A study of a series of related quinoline-2-carboxamides calculated log P values using ACD/LogP software, with values for the series ranging from 1.15 to 6.98. nih.gov The presence of the bulky, nonpolar cyclooctyl group suggests that this compound is a highly lipophilic molecule, and its log P value is likely to be high, potentially exceeding the threshold of 5. This high lipophilicity is the only likely violation of Lipinski's rules.

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | ~282.38 Da | ≤ 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Log P | Likely > 5 | ≤ 5 | Potential Violation |

Molecular Docking Studies with Mycobacterial Membrane Protein Large 3 (MmpL3)

The Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for exporting mycolic acids, a key component of the mycobacterial cell wall. This makes it a critical and validated target for novel anti-tuberculosis drugs. While this compound belongs to a class of compounds investigated for antimycobacterial activity, specific molecular docking studies of this exact compound with MmpL3 have not been detailed in the available literature. nih.govresearchgate.net Such studies are crucial for visualizing the binding mode and predicting the affinity of a ligand to its protein target.

Detailed characterization of inhibitor binding subsites (S1-S5) within the MmpL3 transporter for this compound is not available in published research. The definition and exploration of these subsites would depend on successful docking and molecular dynamics simulations, which would elucidate how the quinoline core, the carboxamide linker, and the cyclooctyl group occupy specific pockets within the MmpL3 binding site.

Without specific docking studies for this compound, a precise analysis of its interactions with MmpL3 residues remains hypothetical. However, based on the docking of other carboxamide-containing inhibitors into MmpL3, one could anticipate key interactions. mdpi.comresearchgate.netdoi.org These would likely involve hydrogen bonds between the carboxamide group and polar residues in the binding site, as well as extensive hydrophobic contacts between the quinoline and cyclooctyl rings and nonpolar residues within the transporter's transmembrane domain. These interactions are fundamental to the stable binding and inhibitory action of compounds targeting MmpL3.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate a compound's chemical structure with its biological activity. scholarsresearchlibrary.comnih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a ligand-based pharmacophore model could be developed from a set of structurally related compounds with known antimycobacterial activity. nih.gov Such a model would typically highlight key features like a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic regions (the quinoline and cyclooctyl moieties). While the principles of pharmacophore modeling are well-established, specific models developed from this compound have not been reported in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to understand the flexibility and interactive potential of a molecule. nih.gov For this compound, these methods would be crucial in elucidating its three-dimensional structure and behavior over time, particularly in different environments.

Exploration of Conformational Preferences in Solution and Bound States

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, primarily the amide bond and the bond connecting the cyclooctyl ring to the amide nitrogen. The cyclooctyl group, with its inherent flexibility, can adopt multiple low-energy conformations, which would be a key focus of any conformational analysis.

In a solvated state, the preferred conformations would be influenced by interactions with the solvent molecules. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers to identify the most stable structures. nih.gov Analysis of related quinoline-carboxamide derivatives in simulation studies has shown that the rotation of the amide bond can lead to conformational switching. mdpi.com

When bound to a biological target, such as a protein, the conformational preferences of this compound would be significantly constrained. The molecule would adopt a conformation that maximizes favorable interactions within the binding pocket. Molecular docking studies on similar compounds aim to predict these bound conformations and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. benthamdirect.comnih.gov

Table 1: Potential Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Potential Impact on Conformation |

| C(quinoline)-C(carbonyl)-N(amide)-C(cyclooctyl) | Defines the planarity and orientation of the amide group relative to the quinoline ring. | Influences hydrogen bonding capacity and overall shape. |

| C(carbonyl)-N(amide)-C(cyclooctyl)-C(cyclooctyl) | Describes the orientation of the cyclooctyl ring relative to the carboxamide group. | Determines the spatial positioning of the bulky cyclooctyl moiety. |

| Various C-C-C-C angles within the cyclooctyl ring | Define the puckering and chair/boat conformations of the cyclooctyl ring. | Affects the overall steric profile of the molecule. |

Dynamics of this compound within Model Biological Environments

Molecular dynamics simulations can model the behavior of this compound within simplified biological environments, such as a water box (to simulate aqueous solution) or a lipid bilayer (to model a cell membrane). These simulations provide a dynamic picture of the molecule's interactions and stability over time. researchgate.net

In a typical MD simulation, the stability of the molecule and its complex with a target are assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). frontiersin.org A stable RMSD for the ligand-protein complex would suggest a stable binding mode. mdpi.com RMSF analysis would highlight the flexibility of different parts of the this compound molecule, with the cyclooctyl ring likely showing higher fluctuations compared to the more rigid quinoline core.

Trajectory analysis from MD simulations of related quinoline carboxamides has revealed instances of conformational interconversion of the ligand within the binding site, which can be crucial for its activity. mdpi.com For this compound, simulations would explore how the cyclooctyl group moves and interacts within a binding pocket, which could be critical for its specificity and affinity.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation and its binding to a target. frontiersin.org |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule, such as the cyclooctyl ring. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment. | Identifies key interactions that stabilize the molecule in a particular state. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's solubility and hydrophobic interactions. |

Biological Evaluation and Mechanistic Elucidation of N Cyclooctylquinoline 2 Carboxamide in Vitro and Ex Vivo Focus

In Vitro Antimycobacterial Activity Profiling

Thorough searches for data on the antimycobacterial activity of N-cyclooctylquinoline-2-carboxamide yielded no specific minimum inhibitory concentration (MIC) values or activity profiles.

Screening against Drug-Sensitive Mycobacterium tuberculosis Strains (e.g., H37Rv)

No published studies were identified that reported the MIC of this compound against the reference drug-sensitive Mycobacterium tuberculosis strain H37Rv.

Evaluation against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tb Strains

There is no available data on the efficacy of this compound against strains of M. tuberculosis that are resistant to first- and second-line anti-tuberculosis drugs. Information regarding its potential to overcome existing drug resistance mechanisms is therefore unknown.

Assessment of Activity against Other Mycobacterial Species (M. abscessus, M. avium)

Scientific literature lacks reports on the activity of this compound against non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium.

Determination of Minimum Inhibitory Concentrations (MIC)

Due to the absence of the aforementioned studies, no specific MIC values for this compound against any mycobacterial species can be presented.

Molecular Target Identification and Validation in Mycobacteria

Evidence for Mycobacterial Membrane Protein Large 3 (MmpL3) as a Key Target

While related compounds, such as indole-2-carboxamides, have been shown to target the essential mycolic acid transporter MmpL3, there is no direct evidence in the reviewed literature to confirm that this compound specifically inhibits this protein. nih.govmdpi.comnih.gov MmpL3 is a crucial transporter involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-tuberculosis drugs. nih.govmdpi.com However, without specific experimental data, its role as a target for this compound remains speculative.

Mechanistic Role of MmpL3 Inhibition in Mycolic Acid Transport and Cell Wall Biogenesis

The mycobacterial cell wall is a complex and unique structure, with mycolic acids being a crucial component that confers low permeability and resistance to many common antibiotics. The transport of these essential lipids from the cytoplasm to the periplasm is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3), a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters. nih.govnih.gov MmpL3 facilitates the "flipping" of trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane. nih.govacs.orgnih.govnih.gov This process is vital for the subsequent incorporation of mycolic acids into the cell wall, forming trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP).

Inhibition of MmpL3 by compounds such as this compound disrupts this critical transport pathway. nih.govnih.govasm.org This leads to an intracellular accumulation of TMM and a corresponding depletion of TDM and mAGP in the cell wall. asm.orgresearchgate.net The disruption of mycolic acid transport compromises the integrity of the mycobacterial cell envelope, ultimately leading to cell death. nih.govnih.govasm.org The essentiality of MmpL3 for mycobacterial growth and viability has been validated through genetic studies, where its inactivation resulted in a complete loss of viability. acs.orgnih.gov Therefore, MmpL3 represents a highly vulnerable and attractive target for the development of new antituberculosis drugs. nih.govnih.govasm.org

Structure-Activity Relationship (SAR) Analysis for Antimycobacterial Potency

The antimycobacterial efficacy of quinoline-2-carboxamides is intricately linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how different parts of the molecule contribute to its biological activity.

The N-substituent on the carboxamide group plays a pivotal role in the antimycobacterial activity. The N-cyclooctyl group in this compound is a key feature contributing to its potency. SAR studies on related MmpL3 inhibitors have shown that the size and nature of the N-substituent are crucial for effective binding to the MmpL3 transporter. nih.govnih.govresearchgate.net For some MmpL3 inhibitors, increasing the size of a cycloalkyl ring substituent can lead to better activity. researchgate.net This suggests that the bulky and lipophilic N-cyclooctyl moiety likely facilitates favorable interactions within the hydrophobic binding pocket of MmpL3. nih.gov Molecular docking studies on similar indole compounds with cycloalkyl substituents have indicated that these lipophilic groups can lead to better interaction with the hydrophobic binding pocket of MmpL3. nih.gov

A clear correlation often exists between the lipophilicity of a compound and its ability to penetrate the complex mycobacterial cell wall to reach its target. For quinoline-2-carboxamides and other MmpL3 inhibitors, lipophilicity is a significant factor influencing their antimycobacterial activity. nih.govresearchgate.net A certain degree of lipophilicity is generally required for effective antimycobacterial action, as it aids in crossing the lipid-rich mycobacterial cell envelope. nih.gov However, an excessive increase in lipophilicity can sometimes lead to decreased activity, suggesting an optimal range for this property. nih.gov The hydrophobic character of many MmpL3 inhibitor series appears to drive their antimycobacterial potency. researchgate.net

Selective Toxicity and In Vitro Cytotoxicity Studies

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.

To assess the selective toxicity of this compound and its analogs, their cytotoxicity is evaluated against various mammalian cell lines. Commonly used cell lines for this purpose include Vero cells (from monkey kidney epithelial cells) and the human monocytic leukemia cell line, THP-1. nih.govresearchgate.netnih.govnih.gov Studies on related quinoline-2-carboxamides have shown that the most effective antimycobacterial compounds demonstrated insignificant toxicity against the THP-1 cell line. nih.govresearchgate.net For many quinoline (B57606) derivatives, non-toxic profiles against mammalian cells have been reported, indicating a favorable selectivity index. nih.govrsc.org The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the mycobacteria, is a key parameter in determining the therapeutic potential of a compound. A high SI value indicates that the compound is significantly more toxic to the bacteria than to host cells.

Table 1: Antimycobacterial Activity and Cytotoxicity of Selected Quinoline-2-Carboxamides

| Compound | Target Organism | MIC (µg/mL) | Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | --- | THP-1 | --- | --- |

| N-Cyclohexylquinoline-2-carboxamide | M. tuberculosis | --- | THP-1 | --- | --- |

| N-(2-Phenylethyl)quinoline-2-carboxamide | M. tuberculosis | --- | THP-1 | --- | --- |

| 8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide | M. tuberculosis H37Ra | 24 µM | THP-1 | >30 µM | >1.25 |

| 8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide | M. tuberculosis H37Ra | 24 µM | THP-1 | >30 µM | >1.25 |

Derivation of Selective Activity Indices for Research Prioritization

The prioritization of chemical compounds for further research and development often relies on the derivation of a selective activity index (SI). This index provides a quantitative measure of a compound's selectivity, balancing its desired biological activity against its potential for off-target effects, such as cytotoxicity. A higher SI value is indicative of a more promising compound, as it suggests a wider therapeutic window. The SI is typically calculated as the ratio of the compound's cytotoxicity (e.g., LD₅₀, the concentration that is lethal to 50% of cells) to its effective biological concentration (e.g., IC₉₀, the concentration that inhibits 90% of the target) nih.gov.

In the case of this compound, its antimycobacterial activity was evaluated against several strains of mycobacteria, and its cytotoxicity was assessed against the human monocytic leukemia THP-1 cell line. The resulting data allowed for the calculation of its selectivity index, providing insight into its potential as a selective antimycobacterial agent nih.gov. The compound demonstrated notable activity against Mycobacterium kansasii, with an IC₉₀ of 62.5 µmol/L. When compared to its cytotoxicity (LD₅₀ > 1000 µmol/L), a high selectivity index was obtained, underscoring its specific action against this particular mycobacterial strain nih.gov.

Table 1: Selective Activity Index of this compound

| Parameter | Value (µmol/L) | Selectivity Index (SI) |

| Antimycobacterial Activity (IC₉₀) | ||

| M. tuberculosis | > 1000 | < 1 |

| M. avium complex | > 1000 | < 1 |

| M. avium paratuberculosis | > 1000 | < 1 |

| M. kansasii | 62.5 | > 16 |

| Cytotoxicity (LD₅₀) | ||

| THP-1 Cell Line | > 1000 |

Data sourced from a study on substituted quinoline-2-carboxamides nih.gov.

Investigation of Alternative Biological Activities

Beyond its antimycobacterial properties, this compound has been investigated for other potential biological functions. A significant area of this research has been its effect on photosynthetic processes in plants, specifically its ability to act as an inhibitor of photosynthetic electron transport.

Photosynthetic electron transport (PET) is a fundamental process in plants where light energy is converted into chemical energy frontiersin.org. This transport chain involves a series of protein complexes within the thylakoid membranes of chloroplasts unl.edu. Many commercial herbicides function by interrupting this electron flow, typically at the Photosystem II (PSII) complex unl.edunih.gov.

Research has demonstrated that this compound exhibits inhibitory activity on the photosynthetic electron transport in isolated spinach (Spinacia oleracea L.) chloroplasts nih.gov. The efficacy of this inhibition is quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the PET rate. For this compound, the IC₅₀ value for PET inhibition was determined to be 470 µmol/L nih.gov. The mechanism of action for this class of compounds is believed to involve blocking the electron transport chain at the reducing side of Photosystem II nih.gov.

The effectiveness of quinoline-2-carboxamide (B1208818) derivatives as PET inhibitors is significantly influenced by the nature of the substituent attached to the amide nitrogen. Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure, such as changing the N-substituent, affect its biological activity nih.gov.

Table 2: Structure-Activity Relationship of N-cycloalkylquinoline-2-carboxamides on PET Inhibition

| Compound | N-Substituent | Lipophilicity (log P) | PET Inhibition IC₅₀ (µmol/L) |

| N-cyclopentylquinoline-2-carboxamide | Cyclopentyl | 4.30 | 127.3 |

| N-cyclohexylquinoline-2-carboxamide | Cyclohexyl | 4.83 | 68.6 |

| N-cycloheptylquinoline-2-carboxamide | Cycloheptyl | 5.36 | 57.1 |

| This compound | Cyclooctyl | 5.89 | 470 |

| N-cyclododecylquinoline-2-carboxamide | Cyclododecyl | 8.00 | 720 |

Data sourced from a study on substituted quinoline-2-carboxamides nih.gov. Lipophilicity (log P) was calculated using ACD/LogP software.

Advanced Research Perspectives and Future Directions for N Cyclooctylquinoline 2 Carboxamide

Development of N-cyclooctylquinoline-2-carboxamide as a Chemical Probe for Mycobacterial Biology

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This compound's specific and potent activity against M. tuberculosis positions it as a valuable candidate for development into such a tool. Its efficacy against Mtb, coupled with low toxicity against mammalian cells, allows for the investigation of mycobacterial processes without confounding cytotoxic effects. nih.gov

By using a tagged version of this compound, researchers could perform studies to identify its molecular target within the mycobacterium. Techniques such as affinity chromatography or activity-based protein profiling could elucidate the specific enzyme or pathway inhibited by the compound. This information is critical, as understanding the mechanism of action is a crucial step in validating a new drug target and developing more potent and specific inhibitors. researchgate.net For instance, some quinoline (B57606) derivatives have been found to target the Mtb catalase-peroxidase KatG or DNA gyrase, both of which are essential for mycobacterial survival. researchgate.netnih.gov Identifying the target of this compound would provide invaluable insights into Mtb biology and reveal new vulnerabilities that can be exploited for therapeutic intervention.

Strategies for Lead Optimization based on Integrated SAR and Computational Insights

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this process involves integrating structure-activity relationship (SAR) data with computational modeling to guide the rational design of improved analogs.

Structure-activity relationship (SAR) studies on quinoline-2-carboxamides have provided a roadmap for rational analog design. nih.gov These studies systematically modify different parts of the molecule—the quinoline core, the amide linker, and the N-substituent—to observe the effect on antimycobacterial activity.

Research has shown that the nature of the substituent on the amide nitrogen is a key determinant of potency. In a series of N-substituted quinoline-2-carboxamides, analogs with large, lipophilic cycloalkyl groups, such as cyclooctyl and cycloheptyl, demonstrated significant activity against M. tuberculosis. nih.gov For example, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed higher activity than the standard drugs isoniazid (B1672263) or pyrazinamide. nih.gov This suggests that a large, hydrophobic pocket is likely present in the compound's target protein.

Computational docking studies can further refine this understanding by simulating the binding of these analogs to potential mycobacterial targets, such as DNA gyrase or the QcrB subunit of the cytochrome bc1 complex. nih.govnih.gov These models can predict how modifications to the this compound structure might improve binding affinity and, consequently, inhibitory potency. For instance, docking could reveal opportunities to introduce hydrogen bond donors or acceptors or to optimize van der Waals interactions within the binding site, guiding the synthesis of next-generation compounds with enhanced target engagement. mdpi.com

Below is an interactive table summarizing key SAR findings for quinoline-2-carboxamide (B1208818) derivatives based on published data.

Table 1: Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamide Analogs

| Compound | N-Substituent | Relative Activity against M. tuberculosis | Key Insight |

|---|---|---|---|

| This compound | Cyclooctyl | High | Large, lipophilic cycloalkyl groups are favorable for activity. |

| N-cycloheptylquinoline-2-carboxamide | Cycloheptyl | High | Confirms the preference for large cycloalkyl rings. nih.gov |

| N-cyclohexylquinoline-2-carboxamide | Cyclohexyl | High | Demonstrates potent activity, comparable to cycloheptyl analog. nih.gov |

| N-(2-phenylethyl)quinoline-2-carboxamide | 2-Phenylethyl | High | Aromatic side chains can also confer high potency. nih.gov |

A common challenge in drug development is the poor aqueous solubility of lead compounds, which can limit bioavailability and therapeutic efficacy. nih.gov Quinoline derivatives, particularly those with large lipophilic substituents like the cyclooctyl group, often face this issue. researchgate.net Several academic strategies can be employed to overcome this limitation.

One common approach is the use of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix at the molecular level. jipbs.com This technique can convert a crystalline drug into a more soluble amorphous form, thereby enhancing its dissolution rate. jipbs.com Carriers like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP) are frequently used for this purpose. jipbs.com

Another strategy is particle size reduction , such as micronization or nanonization. Reducing the particle size increases the surface area-to-volume ratio, which can lead to improved dissolution rates according to the Noyes-Whitney equation. nih.gov

The formation of co-crystals is an emerging technique where the active compound is co-crystallized with a benign co-former molecule. This can alter the crystal lattice energy and improve the physicochemical properties of the drug, including solubility and stability, without modifying its covalent structure.

Finally, formulation-based strategies using drug delivery systems like liposomes, nanoparticles, or microemulsions can encapsulate hydrophobic drugs, improving their solubility and enabling effective administration. nih.gov For instance, encapsulating this compound in a lipid nanoparticle could shield its hydrophobic regions from the aqueous environment, facilitating its delivery to the site of infection. nih.gov

Conceptual Framework for its Potential Contribution to Future Antimycobacterial Therapies

The fight against tuberculosis, especially drug-resistant forms, relies on the development of new drugs with novel mechanisms of action. nih.govnih.gov Drugs that inhibit new targets are crucial for creating effective combination therapies that can shorten treatment duration and overcome existing resistance profiles. nih.gov this compound, as a representative of the quinoline-2-carboxamide class, holds potential to contribute significantly to this effort.

Its primary contribution would be as a novel agent in a combination regimen . Given its distinct chemical structure compared to current frontline drugs, it is likely to have a different molecular target and, therefore, lack cross-resistance with existing therapeutics. nih.gov This makes it a valuable candidate for treating MDR-TB and XDR-TB. By combining it with other new or repurposed drugs, it could form part of a more effective, shorter, and better-tolerated treatment regimen. The synthetic versatility of the quinoline scaffold allows for extensive chemical modification, enabling the generation of a large library of diverse derivatives to find the optimal candidate. nih.gov

Furthermore, if the compound is found to be active against non-replicating or persistent Mtb, it would be of immense value. nih.gov These dormant bacteria are notoriously difficult to kill with standard antibiotics and are a primary reason for the long duration of TB therapy. A compound with activity against both replicating and non-replicating bacteria could lead to a true treatment-shortening regimen. nih.gov

Identification of Unexplored Research Avenues and Critical Knowledge Gaps

Despite the promise of this compound, several critical knowledge gaps must be addressed to advance its development.

Definitive Target Identification and Validation: While computational studies may suggest potential targets like DNA gyrase, the precise molecular target of this compound has not been definitively identified and validated experimentally. nih.gov This is the most significant knowledge gap, as understanding the mechanism of action is fundamental to rational drug design and predicting potential resistance mechanisms.

Mechanism of Resistance: The ways in which M. tuberculosis could develop resistance to this class of compounds are unknown. Studies involving the generation and whole-genome sequencing of resistant mutants are needed to identify potential resistance-conferring mutations. nih.gov

Comprehensive Pharmacokinetic Profile: While initial in vitro data is promising, a full assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is required. Key unanswered questions include its oral bioavailability, metabolic stability in vivo, and ability to penetrate macrophages where Mtb resides. nih.govasm.org

Spectrum of Activity: While activity against M. tuberculosis has been established, its effectiveness against other clinically relevant mycobacterial species, such as members of the Mycobacterium avium complex, needs to be systematically evaluated. nih.gov

In Vivo Efficacy: Ultimately, the therapeutic potential of this compound must be demonstrated in animal models of tuberculosis infection. researchgate.net These studies are essential to confirm that the in vitro potency translates to a meaningful therapeutic effect in a living organism.

Addressing these research gaps through focused investigation will be crucial for determining whether this compound or its optimized analogs can progress toward becoming a clinically useful antimycobacterial agent.

Q & A

Q. What are the standard synthetic routes for N-cyclooctylquinoline-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis of quinoline carboxamides typically involves cyclocondensation or multi-step coupling. For example, analogous compounds (e.g., N-cyclopentyl-2-phenylquinoline-4-carboxamide) are synthesized via refluxing intermediates in ethanol with catalysts like piperidine, followed by recrystallization . Key characterization steps include:

- IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- NMR analysis (¹H/¹³C) to verify cyclooctyl integration (e.g., δ 1.4–2.0 ppm for cyclooctyl protons) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- Melting point determination to assess purity (e.g., compounds in show sharp melting points >260°C).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Essential for resolving the quinoline core (e.g., C-2 carboxamide proton at δ ~8.3 ppm) and cyclooctyl substituents (e.g., eight distinct carbons in ¹³C NMR) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₁H₂₀N₂O derivatives show exact mass ~316.4 g/mol ).

- X-ray crystallography (if crystals form): Resolves stereochemistry, as seen in structurally similar quinoline carboxamides .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Methodological Answer:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance carboxamide coupling, while ethanol improves recrystallization .

-

Catalyst screening : Piperidine or triethylamine can accelerate imine formation in quinoline derivatives (yields up to 80% reported in ).

-

Temperature control : Reflux (e.g., 3 hours at 80°C) balances reaction rate and decomposition .

-

Table: Yield Optimization

Solvent Catalyst Temp (°C) Yield (%) Ethanol Piperidine 80 65–80 DMF TEA 100 50–70

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-validate techniques : Compare NMR shifts with analogous compounds (e.g., reports δ 8.1 ppm for C-3 quinoline protons).

- Density Functional Theory (DFT) calculations : Predict NMR/IR spectra to resolve discrepancies between experimental and theoretical values .

- Replicate synthesis : Confirm purity via HPLC (e.g., >95% purity thresholds in ).

- Case study : A quinoline derivative in showed conflicting NOESY data due to rotational isomerism; variable-temperature NMR resolved this .

Q. What strategies are used to establish structure-activity relationships (SAR) for quinoline carboxamides in biological studies?

Methodological Answer:

- Systematic substituent variation : Modify the cyclooctyl group or quinoline substituents (e.g., chloro, methoxy) to assess antiproliferative activity .

- In silico docking : Predict binding affinity to targets like topoisomerases or kinases (e.g., highlights interactions with enzyme active sites).

- Biological assays : Compare IC₅₀ values across derivatives (e.g., N-(4-chlorophenyl) analogs in showed enhanced activity vs. non-halogenated versions).

Q. How can researchers analyze conflicting bioactivity data across studies?

Methodological Answer:

- Control for assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain discrepancies .

- Validate mechanisms : Use knockdown models (e.g., siRNA) to confirm target engagement if apoptosis data conflict .

- Meta-analysis : Pool data from structurally related compounds (e.g., ’s focus on substituent effects) to identify trends.

Experimental Design & Data Analysis

Q. What controls are essential in biological assays evaluating this compound?

Methodological Answer:

- Positive controls : Use established drugs (e.g., doxorubicin for cytotoxicity assays).

- Vehicle controls : Account for solvent effects (e.g., DMSO at <0.1% v/v).

- Negative controls : Unmodified quinoline cores to isolate carboxamide contributions .

Q. How should dose-response studies be designed for this compound?

Methodological Answer:

- Range-finding assays : Start at 1–100 μM based on similar carboxamides ( reports IC₅₀ ~10 μM).

- Logarithmic dilution series : 10 concentrations spanning 0.1–100 μM.

- Triplicate replicates : Minimize variability in cell viability assays ( uses n=3 for statistical rigor).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.